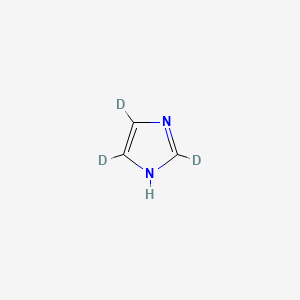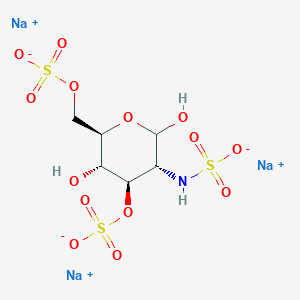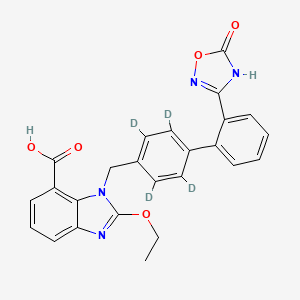
N,O-Bis(benzyloxycarbonyl) Halofuginone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Bis(benzyloxycarbonyl) Halofuginone is a synthetic derivative of halofuginone, a quinazolinone alkaloid. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms of the halofuginone molecule. It has a molecular formula of C32H29BrClN3O7 and a molecular weight of 682.95 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(benzyloxycarbonyl) Halofuginone typically involves the protection of the amino and hydroxyl groups of halofuginone with benzyloxycarbonyl (Cbz) groups. This can be achieved through the reaction of halofuginone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Bis(benzyloxycarbonyl) Halofuginone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting groups, yielding halofuginone.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Halofuginone.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N,O-Bis(benzyloxycarbonyl) Halofuginone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinazolinone derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
The mechanism of action of N,O-Bis(benzyloxycarbonyl) Halofuginone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit prolyl-tRNA synthetase, leading to the disruption of protein synthesis. This inhibition can result in the induction of cellular stress responses and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Halofuginone: The parent compound, known for its anti-fibrotic and anti-cancer properties.
N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives: Various derivatives with different substituents on the benzyloxycarbonyl groups.
Uniqueness
This compound is unique due to its dual protection of the amino and hydroxyl groups, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex quinazolinone derivatives .
Propriétés
IUPAC Name |
benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWMRNBQVYXLTK-URLMMPGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrClN3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747158 |
Source


|
| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-41-0 |
Source


|
| Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)



